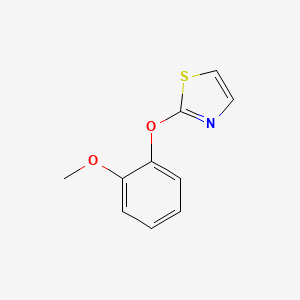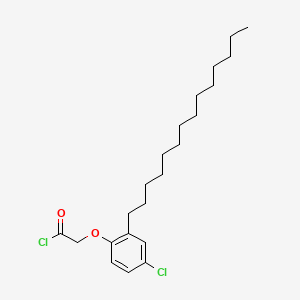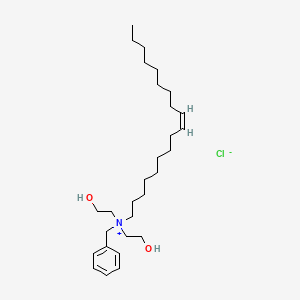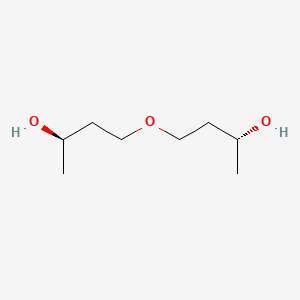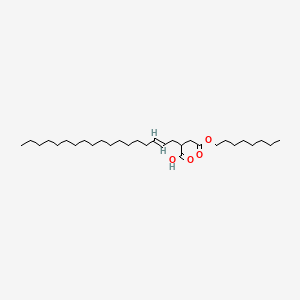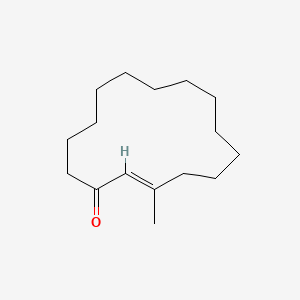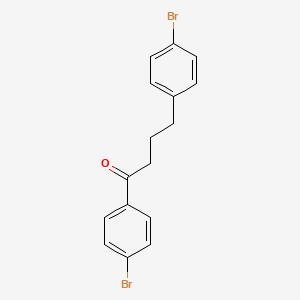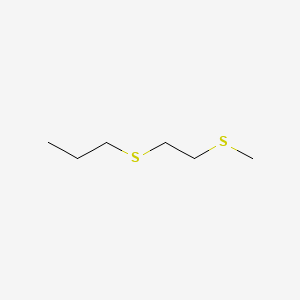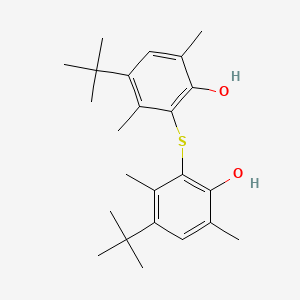
4,8,8-Trimethylnonane-4-thiol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4,8,8-Trimethylnonane-4-thiol is a chemical compound with the molecular formula C12H26S . It is a thiol, which means it contains a sulfur-hydrogen (–SH) group attached to a carbon atom. Thiols are known for their strong and often unpleasant odors, and they play significant roles in various chemical and biological processes.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-Trimethylnonane-4-thiol typically involves the reaction of appropriate precursors under controlled conditions. One common method is the alkylation of a thiol precursor with a suitable alkyl halide. The reaction conditions often include the use of a base to deprotonate the thiol group, facilitating the nucleophilic attack on the alkyl halide .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industrial standards .
Chemical Reactions Analysis
Types of Reactions
4,8,8-Trimethylnonane-4-thiol can undergo various chemical reactions, including:
Oxidation: Thiols can be oxidized to disulfides in the presence of oxidizing agents.
Reduction: Disulfides can be reduced back to thiols using reducing agents.
Substitution: The thiol group can participate in nucleophilic substitution reactions, where it replaces another group in a molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and iodine (I2).
Reduction: Reducing agents such as dithiothreitol (DTT) and sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides and bases like sodium hydroxide (NaOH) are typical reagents.
Major Products Formed
Oxidation: The major product is a disulfide compound.
Reduction: The major product is the original thiol.
Substitution: The major product depends on the specific substitution reaction but often involves the replacement of a halide with the thiol group.
Scientific Research Applications
4,8,8-Trimethylnonane-4-thiol has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Thiols play crucial roles in biological systems, including enzyme function and cellular signaling.
Medicine: Research into thiol-containing compounds has implications for drug development, particularly in targeting oxidative stress and redox biology.
Industry: Thiols are used in the production of polymers, resins, and other industrial chemicals
Mechanism of Action
The mechanism of action of 4,8,8-Trimethylnonane-4-thiol involves its thiol group, which can participate in various chemical reactions. The thiol group can form disulfide bonds, which are important in protein structure and function. Additionally, thiols can act as antioxidants, neutralizing reactive oxygen species and protecting cells from oxidative damage .
Comparison with Similar Compounds
Similar Compounds
Methanethiol (CH3SH): A simple thiol with a strong odor, used in the synthesis of methionine.
Ethanethiol (C2H5SH): Another simple thiol, used as an odorant for natural gas.
2-Mercaptoethanol (C2H6OS): A thiol used in biochemistry for reducing disulfide bonds in proteins.
Uniqueness
4,8,8-Trimethylnonane-4-thiol is unique due to its specific structure, which includes three methyl groups and a longer carbon chain. This structure can influence its reactivity and applications compared to simpler thiols .
Properties
CAS No. |
50433-66-4 |
|---|---|
Molecular Formula |
C12H26S |
Molecular Weight |
202.40 g/mol |
IUPAC Name |
4,8,8-trimethylnonane-4-thiol |
InChI |
InChI=1S/C12H26S/c1-6-8-12(5,13)10-7-9-11(2,3)4/h13H,6-10H2,1-5H3 |
InChI Key |
IXJVTPOKVBQHRE-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C)(CCCC(C)(C)C)S |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


